(4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine dihydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine dihydrochloride typically involves a multi-step process. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of an α, β-unsaturated ketone with hydrazine derivatives, followed by oxidative aromatization to form the pyrazole ring.
Attachment of the phenyl group: The phenyl group can be introduced via a coupling reaction, such as a Suzuki or Heck coupling.
Introduction of the methanamine group: This step involves the reaction of the pyrazole derivative with a suitable amine source under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
(4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine dihydrochloride can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine dihydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of (4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-phenyl-1H-pyrazole-4-carboxylic acid: Another pyrazole derivative with similar structural features.
5-(1-phenyl-1H-pyrazole-4-yl)-nicotinamide: A compound with a pyrazole ring and additional functional groups.
Uniqueness
(4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine dihydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which may confer distinct chemical and biological properties compared to other pyrazole derivatives .
Properties
Molecular Formula |
C11H15Cl2N3 |
---|---|
Molecular Weight |
260.16 g/mol |
IUPAC Name |
[4-(1-methylpyrazol-4-yl)phenyl]methanamine;dihydrochloride |
InChI |
InChI=1S/C11H13N3.2ClH/c1-14-8-11(7-13-14)10-4-2-9(6-12)3-5-10;;/h2-5,7-8H,6,12H2,1H3;2*1H |
InChI Key |
JRSZAMJOKKNBJZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(C=C2)CN.Cl.Cl |
Origin of Product |
United States |
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